1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide
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Overview
Description
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is a chemical compound known for its role as an inhibitor of human erythrocyte acetylcholinesterase (AChE) . This compound is characterized by its molecular formula C20H30Br2N2 and a molecular weight of 458.27 g/mol . It is primarily used in scientific research, particularly in the fields of neuroscience and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide typically involves the reaction of decamethylene dibromide with pyridine under controlled conditions. The reaction proceeds as follows:
Reactants: Decamethylene dibromide and pyridine.
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Procedure: The decamethylene dibromide is added to a solution of pyridine in the solvent, and the mixture is heated under reflux for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of decamethylene dibromide and pyridine.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products:
Substitution Products: Formation of pyridinium salts with different substituents.
Oxidation Products: Formation of oxidized derivatives of the pyridinium ring.
Scientific Research Applications
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is extensively used in scientific research, particularly in:
Neuroscience: As an acetylcholinesterase inhibitor, it is used to study the enzyme’s role in neurotransmission and neurodegenerative diseases.
Biochemistry: It serves as a tool to investigate enzyme kinetics and inhibition mechanisms.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
Comparison with Similar Compounds
- 1,1’-Decamethylenebis[pyridinium bromide]
- Pyridinium, 1,1’-decamethylenedi-, dibromide
- 1,10-Bis(pyridinium)decane dibromide
Uniqueness: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is unique due to its specific structure that allows it to effectively inhibit acetylcholinesterase. Compared to similar compounds, it has a higher affinity for the enzyme and greater stability under physiological conditions.
Biological Activity
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide, with the CAS number 6266-40-6, is a pyridinium-based ionic liquid that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its interactions within biological systems, particularly in the fields of medicinal chemistry and materials science.
The molecular formula of this compound is C20H30Br2N2, and its molecular weight is approximately 458.28 g/mol. The compound is characterized by two pyridinium rings connected by a decyl chain, which enhances its lipophilicity and potential membrane permeability.
Biological Activity Overview
The biological activity of this compound can be classified into several categories, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that pyridinium-based compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar cationic compounds can disrupt bacterial membranes due to their amphiphilic nature, leading to increased permeability and eventual cell lysis . The specific activity of this compound against various bacterial strains remains to be extensively documented, but its structural analogs suggest potential efficacy.
Anticancer Properties
The anticancer potential of pyridinium derivatives has been explored in various studies. For example, related compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells require further investigation; however, its structural characteristics imply possible interactions with cellular targets involved in cancer progression.
Case Studies
Several case studies highlight the biological implications of similar pyridinium-based compounds:
- Mitoquinone Mesylate Study : A study on MitoQ (a related compound) showed that it reduced airway inflammation and remodeling in allergic mice models. The hydrophobic cationic moiety was crucial for its anti-allergic effects, suggesting that similar compounds may have therapeutic roles in inflammatory diseases .
- Corrosion Inhibition : Research on pyridinium ionic liquids indicated their effectiveness as eco-friendly corrosion inhibitors for mild steel in acidic environments. This suggests potential applications beyond biological systems, including industrial uses where biocompatibility may be advantageous .
Research Findings
Properties
CAS No. |
6266-40-6 |
---|---|
Molecular Formula |
C20H30Br2N2 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |
InChI Key |
XZZPVHYTBRRMNM-UHFFFAOYSA-L |
SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Synonyms |
1,10-bis(pyridinium)decane 1,10-bis(pyridinium)decane dibromide |
Origin of Product |
United States |
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